molecular formula C16H13N5O2S2 B2838564 N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-69-5

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2838564
M. Wt: 371.43
InChI Key: LXODGCAJLIGSFO-UHFFFAOYSA-N
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Description

“N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesized compounds were in good agreement with elemental and spectral data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It has been observed over the years that thiazole derivatives have several biological activities .

Scientific Research Applications

Potential Inhibitory Activities

Compounds structurally related to N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide have been investigated for their inhibitory activities against various enzymes and receptors. For instance, substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). This suggests that N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide could be explored for its potential in cancer research, particularly in inhibiting growth factors or receptors involved in tumor growth and metastasis.

Antimicrobial Properties

Another area of research for similar compounds involves their antimicrobial properties. Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), with significant potential in lowering plasma glucose concentration in normoglycemic models (Navarrete-Vázquez et al., 2012). This indicates that N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide could be investigated for its antimicrobial and antidiabetic effects, leveraging its structural similarity to known active compounds.

Antiulcer and Cytoprotective Agents

Research into N-substituted imidazolylbenzamides has uncovered their potential as antiulcer agents with cytoprotective properties (Starrett et al., 1989). Given the structural affinity, exploring N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide in gastrointestinal research could uncover new therapeutic avenues for ulcer treatment and mucosal protection.

Corrosion Inhibition

The study of benzothiazole derivatives for their corrosion inhibiting effects (Hu et al., 2016) provides insights into industrial applications. The compound of interest could be evaluated for its potential as a corrosion inhibitor, particularly in protecting metals from acidic environments.

Future Directions

The future directions for “N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs with lesser side effects .

properties

IUPAC Name

N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c22-13(19-16-17-8-9-24-16)10-25-14-7-6-12(20-21-14)18-15(23)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXODGCAJLIGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide

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